2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-{[4-OXO-1-(4-SULFAMOYLPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex heterocyclic compound. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of sulfonamide and thiazole moieties further enhances its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-OXO-1-(4-SULFAMOYLPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl acetonitrile.
Introduction of the Sulfonamide Group: This step often involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with chlorosulfonic acid, followed by amidation with ammonia gas.
Attachment of the Thiazole Moiety: The final step involves the coupling of the sulfonamide intermediate with a thiazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazolo[3,4-d]pyrimidine moieties.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the sulfonamide and thiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or bromine can facilitate substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the thiazole and pyrazolo[3,4-d]pyrimidine rings.
Reduction Products: Amino derivatives resulting from the reduction of the sulfonamide group.
Substitution Products: Halogenated or other substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[4-OXO-1-(4-SULFAMOYLPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. The sulfonamide group is known to interact with the active sites of enzymes, while the pyrazolo[3,4-d]pyrimidine core can mimic purine bases, interfering with nucleic acid synthesis and function. The thiazole moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the core structure and exhibit similar biological activities.
Sulfonamide-Containing Compounds: Known for their enzyme inhibitory properties and use in various therapeutic applications.
Thiazole Derivatives: Often used in medicinal chemistry for their diverse pharmacological activities.
Uniqueness
2-{[4-OXO-1-(4-SULFAMOYLPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is unique due to the combination of these three pharmacophores in a single molecule, potentially offering synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C16H13N7O4S3 |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[[4-oxo-1-(4-sulfamoylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13N7O4S3/c17-30(26,27)10-3-1-9(2-4-10)23-13-11(7-19-23)14(25)22-16(21-13)29-8-12(24)20-15-18-5-6-28-15/h1-7H,8H2,(H2,17,26,27)(H,18,20,24)(H,21,22,25) |
InChI Key |
PVQVZTMQFNBAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC=CS4)S(=O)(=O)N |
Origin of Product |
United States |
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